A Technical Guide to the Crystal Structure and Properties of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
A Technical Guide to the Crystal Structure and Properties of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, a molecule of significant interest in medicinal chemistry. Due to the limited availability of its precise crystal structure in publicly accessible databases, this paper presents the crystallographic data of a closely related analogue, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide , which shares the core 2-(4-fluorophenyl)-1,3-dioxoisoindoline moiety. This information, combined with generalized experimental protocols and an overview of the biological activities of this class of compounds, offers valuable insights for researchers in the field.
Crystal Structure Analysis
Table 1: Crystallographic Data for the Analogue 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide [1][2][3]
| Parameter | Value |
| Chemical Formula | C₁₅H₉FN₂O₃·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.094(6) |
| b (Å) | 7.248(3) |
| c (Å) | 14.517(6) |
| β (°) | 105.116(14) |
| Volume (ų) | 1431.6(10) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.402 |
| R₁ | 0.0537 |
| wR₂ | 0.1501 |
The crystal structure is stabilized by N-H···O and O-H···O hydrogen bonds, which link the molecules into a three-dimensional framework.[1][2] The presence of the fluorophenyl group and the carboxylic acid moiety in the target compound is expected to introduce additional hydrogen bonding and potentially different packing arrangements, but the core planarity of the isoindoline-1,3-dione system is likely to be preserved.
Experimental Protocols
The synthesis of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid follows the general and well-established methods for the preparation of N-substituted phthalimides.
General Synthesis of N-Substituted Phthalimide Derivatives
A common and efficient method involves the condensation of phthalic anhydride or a substituted phthalic anhydride with a primary amine.[5][6]
Experimental Workflow: Synthesis of N-Substituted Phthalimides
Caption: General workflow for the synthesis of N-substituted phthalimides.
Detailed Methodology:
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Reaction Setup: Equimolar amounts of the appropriate phthalic anhydride derivative (in this case, trimellitic anhydride) and the primary amine (4-fluoroaniline) are dissolved in a suitable high-boiling point solvent, such as glacial acetic acid.[5][7]
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours (typically 4-8 hours) to ensure complete condensation and cyclization.[5][7]
-
Work-up and Purification: The reaction mixture is often filtered while hot to remove any insoluble impurities. The solvent is then removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted phthalimide derivative.[5]
Biological Activity and Potential Applications
Derivatives of isoindoline-1,3-dione are a well-known class of compounds with a broad spectrum of biological activities. Their diverse pharmacological profiles make them attractive scaffolds for drug discovery.
Overview of Biological Activities
N-substituted isoindoline-1,3-diones have been reported to exhibit a range of biological effects, including:
-
Enzyme Inhibition: Many derivatives are potent inhibitors of various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease research.[8][9]
-
Anticancer Activity: Several isoindoline-1,3-dione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[10][11][12]
-
Anti-inflammatory and Analgesic Effects: This class of compounds has also been investigated for its anti-inflammatory and analgesic properties.[13][14]
-
Antimicrobial Activity: Some derivatives have shown promising activity against bacterial and fungal strains.[15]
Table 2: Examples of Biological Activity for Isoindoline-1,3-dione Derivatives
| Compound Class | Target/Assay | IC₅₀ (µM) | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | 2.1 - 7.4 | [9] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | Acetylcholinesterase (AChE) | 0.9 - 19.5 | [8] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivative | Acetylcholinesterase (AChE) | 0.91 | [8] |
| N-benzyl isoindole derivatives | A549-Luc cells | 114.25 and 116.26 | [10] |
| Azide and silyl ether containing isoindole derivative | A549 cancer cell line | 19.41 | [11] |
| Brominated isoindole-1,3(2H) dione derivative | Leishmania tropica | 0.0478 | [12] |
| Brominated isoindole-1,3(2H) dione derivative | Caco-2 colon cancer cells | 0.080 | [12] |
Potential Mechanism of Action: Enzyme Inhibition
A common mechanism of action for many biologically active isoindoline-1,3-dione derivatives is the inhibition of specific enzymes. The planar phthalimide moiety can engage in π-π stacking interactions with aromatic residues in the enzyme's active site, while various substituents can form hydrogen bonds and other interactions, leading to potent and selective inhibition.[9][16]
Conceptual Signaling Pathway: Enzyme Inhibition by an Isoindoline-1,3-dione Derivative
Caption: Conceptual diagram of competitive enzyme inhibition.
Conclusion
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid belongs to a class of compounds with significant therapeutic potential. While its specific crystal structure awaits elucidation, the analysis of a close analogue provides a robust framework for understanding its molecular characteristics. The straightforward synthesis and the diverse biological activities of isoindoline-1,3-dione derivatives underscore their importance as a privileged scaffold in medicinal chemistry and drug development. Further investigation into the specific biological targets and mechanisms of action of this particular compound is warranted to fully explore its therapeutic applications.
References
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